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Compound Name:
Methyl 3-(3-methoxyphenyl)-3-

oxopropanoate

Cat. No.: B1586090 Get Quote

An In-depth Technical Guide to Methyl 3-(3-
methoxyphenyl)-3-oxopropanoate
Introduction: Unveiling a Versatile Synthetic
Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design

and utilization of versatile molecular scaffolds are paramount. Methyl 3-(3-methoxyphenyl)-3-
oxopropanoate, a distinguished member of the β-keto ester family, represents a cornerstone

building block for the construction of complex molecular architectures. Its unique arrangement

of functional groups—a ketone, an ester, and an activated methylene group—all influenced by

the electronic properties of a methoxy-substituted aromatic ring, endows it with a rich and

predictable reactivity profile.

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic

properties of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. Tailored for researchers,

scientists, and professionals in drug development, this document synthesizes fundamental data

with practical insights into its synthesis, reactivity, and safe handling. The ensuing discussion

aims to not only present the core scientific data but also to illuminate the causality behind its

chemical behavior, thereby empowering researchers to harness its full synthetic potential.
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Part 1: Core Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is systematically identified by

the following descriptors:

IUPAC Name: methyl 3-(3-methoxyphenyl)-3-oxopropanoate[1]

CAS Number: 779-81-7[1]

Molecular Formula: C₁₁H₁₂O₄[1]

Molecular Weight: 208.21 g/mol [1]

Synonyms: Methyl 3-methoxybenzoylacetate, 3-(3-methoxyphenyl)-3-oxopropionic acid

methyl ester[1]

The structural arrangement of these atoms is depicted below in both two-dimensional and

three-dimensional representations.
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A 2D representation of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Part 2: Physicochemical and Spectroscopic Profile
The physical and spectroscopic data of a compound are critical for its identification, purification,

and the prediction of its behavior in various chemical environments.

Physicochemical Properties
The macroscopic properties of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate are

summarized in the table below. These computed properties provide valuable estimates for

experimental design.

Property Value Source

Molecular Weight 208.21 g/mol PubChem[1]

Exact Mass 208.07355886 Da PubChem[1]

XLogP3 1.9 PubChem[1]

Topological Polar Surface Area 52.6 Å² PubChem[1]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 5 PubChem

Spectroscopic Analysis
Spectroscopic techniques provide a window into the molecular structure, confirming the

presence of key functional groups and the overall atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different proton environments. The aromatic protons on the methoxy-substituted ring

would appear in the range of δ 6.8-7.8 ppm, with splitting patterns dictated by their ortho,
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meta, and para relationships. The singlet for the methoxy group (OCH₃) protons would be

observed around δ 3.8 ppm. The active methylene protons (C(O)CH₂C(O)) are

diastereotopic and would likely appear as a singlet around δ 4.0 ppm. The methyl ester

(COOCH₃) protons would also present as a singlet, typically around δ 3.7 ppm.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the

two carbonyl carbons (ketone and ester) appearing downfield in the range of δ 165-200

ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon

attached to the methoxy group appearing more upfield. The methoxy carbon and the

methyl ester carbon would be found around δ 50-60 ppm, and the central methylene

carbon would appear around δ 45 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key

functional groups. Two strong absorption bands are expected in the carbonyl region (1650-

1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester. The

ketone carbonyl stretch typically appears at a lower wavenumber (around 1685 cm⁻¹) due to

conjugation with the aromatic ring, while the ester carbonyl stretch is expected around 1740

cm⁻¹. C-O stretching bands for the ester and the ether linkage will be visible in the fingerprint

region (1000-1300 cm⁻¹), and C-H stretching from the aromatic and aliphatic portions will be

observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge

ratio of the molecule and its fragments. For Methyl 3-(3-methoxyphenyl)-3-
oxopropanoate, the molecular ion peak (M⁺) would be observed at m/z = 208. Key

fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) or the

methyl ester group (•COOCH₃), leading to characteristic fragment ions.

Part 3: Synthesis and Chemical Reactivity
Synthesis via Claisen Condensation
A standard and efficient method for the synthesis of β-keto esters like Methyl 3-(3-
methoxyphenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the

base-mediated condensation of an ester with a ketone. In a typical procedure, 3'-

methoxyacetophenone is treated with a methyl carbonate source, such as dimethyl carbonate,

in the presence of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).
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The base deprotonates the α-carbon of the 3'-methoxyacetophenone, generating an enolate.

This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl

carbonate. Subsequent loss of a methoxide leaving group yields the target β-keto ester.

3'-Methoxyacetophenone

Enolate Intermediate

 Deprotonation

Dimethyl Carbonate
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate Nucleophilic Attack

Strong Base (e.g., NaH)

Click to download full resolution via product page

General workflow for the Claisen condensation synthesis.

Core Principles of Reactivity
The chemical behavior of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is dominated by the

interplay of its functional groups. The defining feature of β-keto esters is the high acidity of the

protons on the α-carbon situated between the two carbonyl groups.[2] This acidity is a direct

consequence of the ability of both adjacent carbonyls to stabilize the resulting carbanion

(enolate) through resonance.

This facile enolate formation is the cornerstone of the compound's utility in synthesis, making it

an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.[3]

Alkylation: The enolate readily reacts with alkyl halides in classic acetoacetic ester-type

syntheses to introduce alkyl chains at the α-position.

Acylation: The enolate can be acylated using acid chlorides or anhydrides, further extending

the molecular framework.

Aldol and Knoevenagel Condensations: The active methylene group can participate in

condensations with aldehydes and ketones.
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Decarboxylation: A key synthetic manipulation involves the hydrolysis of the ester group

followed by heating, which leads to decarboxylation and the formation of a substituted 3-

methoxyacetophenone derivative. This "decarboxylative ketogenesis" is a powerful tool for

ketone synthesis.

The presence of the 3-methoxy group on the phenyl ring acts as an electron-donating group,

which can influence the reactivity of the aromatic ring in electrophilic substitution reactions,

directing incoming electrophiles primarily to the ortho and para positions relative to the methoxy

group.

Part 4: Significance in Research and Drug
Development
β-Keto esters are prevalent intermediates in the pharmaceutical industry due to their synthetic

versatility.[4][5] They serve as precursors to a wide array of heterocyclic systems, such as

pyrimidines, pyrazoles, and coumarins, which are common motifs in biologically active

molecules.

The structural motif present in Methyl 3-(3-methoxyphenyl)-3-oxopropanoate can be found

in the backbones of compounds designed to target various biological pathways. Its ability to

undergo a wide range of chemical transformations allows for the systematic modification of its

structure, a process central to structure-activity relationship (SAR) studies in drug discovery.

For instance, recent research has explored the design of β-keto esters as potential antibacterial

agents by mimicking the structure of bacterial quorum sensing molecules.[4][5]

Part 5: Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of Methyl 3-(3-methoxyphenyl)-3-
oxopropanoate are essential to ensure safety.

GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), this compound is classified with the following hazards:[1]

H315: Causes skin irritation (Warning, Skin corrosion/irritation)[1]
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H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation)[1]

H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single

exposure; Respiratory tract irritation)[1]

The corresponding signal word is Warning.[1]

Recommended Handling and Storage
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection. A lab coat, safety glasses or goggles, and nitrile gloves are mandatory.

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood to avoid inhalation of any dust or vapors.

Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash

hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.

Part 6: Exemplary Experimental Protocol: α-
Alkylation
To illustrate the synthetic utility of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a

representative protocol for α-alkylation is provided below. This procedure is a foundational

carbon-carbon bond-forming reaction.

Objective: To synthesize Methyl 2-benzyl-3-(3-methoxyphenyl)-3-oxopropanoate.

Materials:

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Anhydrous Ethanol

Sodium Ethoxide
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Benzyl Bromide

Diethyl Ether

1 M Hydrochloric Acid

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Magnesium Sulfate

Procedure:

Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux

condenser under an inert atmosphere (e.g., nitrogen or argon).

Base Addition: Dissolve Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq) in

anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol

dropwise at room temperature.

Enolate Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the

sodium enolate.

Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Once the starting material is consumed, cool the reaction to room temperature and

remove the ethanol under reduced pressure. Partition the residue between diethyl ether and

water.

Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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